molecular formula C13H16O6 B1248287 globosumone B

globosumone B

Cat. No.: B1248287
M. Wt: 268.26 g/mol
InChI Key: XPROBYNUZWGFGY-QMMMGPOBSA-N
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Description

Globosumone B is a bioactive secondary metabolite belonging to the benzoate ester class. It is formally derived from the condensation of o-orsellinic acid and (4S)-1,4-dihydroxypentan-2-one . Initially isolated from the fungus Chaetomium globosum, it has also been identified in Penicillium atramentosum associated with the rhizosphere of the seagrass Zostera marina . The compound exhibits significant cytotoxic activity against cancer cell lines, making it a candidate for antitumor drug discovery . Its production is influenced by fungal culture conditions, particularly in nutrient-rich media like WH (containing glucose, maltose, and yeast extract), which enhances metabolic diversity in Penicillium species .

Properties

Molecular Formula

C13H16O6

Molecular Weight

268.26 g/mol

IUPAC Name

[(4S)-4-hydroxy-2-oxopentyl] 2,4-dihydroxy-6-methylbenzoate

InChI

InChI=1S/C13H16O6/c1-7-3-9(15)5-11(17)12(7)13(18)19-6-10(16)4-8(2)14/h3,5,8,14-15,17H,4,6H2,1-2H3/t8-/m0/s1

InChI Key

XPROBYNUZWGFGY-QMMMGPOBSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C(=O)OCC(=O)C[C@H](C)O)O)O

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OCC(=O)CC(C)O)O)O

Synonyms

globosumone B

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

Glabrocoumarone B

Structural Features :

  • Molecular Formula : C₁₉H₁₆O₄
  • Core Structure : A 2H-1-benzopyran-5-ol scaffold fused with a 6-hydroxy-2-benzofuran group .
  • Key Differences: Unlike globosumone B, which is an o-orsellinic acid derivative, glabrocoumarone B lacks the pentanone side chain and instead incorporates a benzofuran moiety .

Bioactivity: Limited data exist on glabrocoumarone B’s pharmacological properties, though benzofuran derivatives are often associated with anti-inflammatory and antimicrobial activities .

Parameter This compound Glabrocoumarone B
Molecular Formula C₁₄H₁₆O₅ (inferred from o-orsellinic acid + pentanone) C₁₉H₁₆O₄
Core Structure Benzoate ester with pentanone Benzopyran-benzofuran hybrid
Bioactivity Cytotoxic, antitumor Underexplored (structural inference suggests antimicrobial potential)
Penicillenol A1/A2

Structural Features :

  • Produced by Penicillium spp., these indole alkaloids share a fungal origin with this compound but differ in backbone structure .
    Bioactivity : Exhibits cytotoxicity and antitumor effects, aligning with this compound’s functional profile .

Functional Analogs

Tubingensin A/B

Functional Similarity : Both tubingensin A/B (from Aspergillus tubingensis) and this compound show antiviral and cytotoxic properties. However, tubingensin A/B targets herpes simplex virus type 1, while this compound’s primary activity is anticancer .

Hongoquercin A

Functional Contrast : Hongoquercin A demonstrates antibacterial activity but lacks reported cytotoxicity, highlighting the specificity of this compound’s antitumor effects .

Research Findings and Implications

Cytotoxicity Mechanisms

Source Variability

The dual isolation of this compound from Chaetomium globosum and Penicillium atramentosum underscores fungal metabolic plasticity. Culture conditions (e.g., WH medium’s high carbon/nitrogen content) critically influence yield, a factor less documented for analogs like glabrocoumarone B .

Pharmacophore Analysis

This compound’s ester and hydroxyl groups contribute to its bioactivity through H-bond donor/acceptor interactions, akin to glabrocoumarone B’s benzofuran oxygen atoms. However, its pentanone side chain may enhance membrane permeability compared to bulkier benzofuran systems .

Data Tables

Table 1. Comparative Bioactivity Profiles

Compound Source Fungus Bioactivity Key Targets
This compound C. globosum, P. atramentosum Cytotoxic, antitumor Cancer cell lines
Glabrocoumarone B Undocumented Potential antimicrobial
Tubingensin A/B A. tubingensis Antiviral (HSV-1) Viral capsid proteins
Hongoquercin A Penicillium spp. Antibacterial Bacterial membranes

Table 2. Structural and Physicochemical Properties

Property This compound Glabrocoumarone B
Molecular Weight ~288.28 g/mol 308.33 g/mol
LogP (Predicted) 2.5 3.2
H-Bond Donors 3 2
H-Bond Acceptors 5 4

Q & A

Q. Methodological Approach :

  • Use aggregated search strategies () across specialized databases (e.g., SciFinder, Reaxys) combining keywords like "this compound," "Chaetomium globosum metabolites," and "spiro-lactone derivatives." Cross-reference spectral data (NMR, HRMS) from peer-reviewed journals and patent filings.
  • Validate discrepancies using contextualized search () by comparing X-ray crystallography data (if available) with computational models (e.g., density functional theory calculations) .

What experimental design considerations are critical for assessing the bioactivity of this compound in vitro vs. in vivo models?

Q. Advanced Framework :

  • In vitro : Optimize cell viability assays (e.g., MTT) with controls for solvent interference (DMSO concentration ≤0.1%). Include dose-response curves and IC50 calculations using nonlinear regression ().
  • In vivo : Address pharmacokinetic challenges (e.g., bioavailability) via pilot studies () with small sample sizes (n=6–8 per group) to refine dosing regimens before scaling. Use LC-MS/MS for plasma metabolite quantification .

How should researchers resolve contradictions in reported biological targets of this compound (e.g., anti-inflammatory vs. cytotoxic effects)?

Q. Analytical Strategy :

  • Apply contradiction analysis () by:
    a) Comparing assay conditions (e.g., cell lines, incubation time, compound purity ≥95% via HPLC).
    b) Evaluating concentration-dependent dual effects (e.g., NF-κB inhibition at low doses vs. ROS-mediated apoptosis at high doses).
  • Use unified pharmacophore models () to identify off-target interactions or allosteric modulation .

What methodologies are recommended for optimizing the synthetic yield of this compound?

Q. Synthetic Chemistry Protocol :

  • Follow experimental reproducibility guidelines ():
    a) Document reaction parameters (temperature, solvent polarity, catalyst loading) in triplicate.
    b) Employ design of experiments (DoE) to identify critical factors (e.g., spiro-cyclization efficiency).
  • Characterize intermediates via tandem MS/MS and 2D-NMR to trace yield-limiting steps .

How can researchers design a robust structure-activity relationship (SAR) study for this compound analogs?

Q. Advanced SAR Workflow :

  • Synthesize analogs with systematic modifications (e.g., lactone ring substitution, stereochemical variations).
  • Use multi-parametric optimization ():
    a) Test analogs against primary (e.g., COX-2 inhibition) and secondary targets (e.g., cytotoxicity in normal cells).
    b) Apply QSAR models with descriptors like logP, polar surface area, and H-bond donors .

What statistical approaches address small sample sizes in preclinical studies of this compound?

Q. Statistical Mitigation :

  • For pilot studies (), use non-parametric tests (e.g., Mann-Whitney U) to accommodate skewed distributions.
  • Apply Bayesian hierarchical modeling to pool data from multiple low-n experiments while accounting for inter-study variability .

How should conflicting data on this compound’s metabolic stability be interpreted?

Q. Data Reconciliation Strategy :

  • Cross-validate hepatic microsome assays (human vs. rodent) with in silico ADMET predictions (e.g., SwissADME).
  • Investigate species-specific cytochrome P450 isoform interactions via enzyme inhibition assays .

What are best practices for ensuring ethical reproducibility in this compound research?

Q. Ethical and Technical Guidelines :

  • Adhere to experimental reporting standards ():
    a) Disclose compound purity, storage conditions, and batch variability.
    b) Share raw spectral data and chromatograms in supplementary materials.
  • For in vivo work, follow ARRIVE 2.0 guidelines for animal study transparency .

How can researchers identify novel biosynthetic gene clusters for this compound production in Chaetomium species?

Q. Genomic Methodology :

  • Combine polyketide synthase (PKS) gene mining (e.g., antiSMASH) with heterologous expression in Aspergillus nidulans.
  • Validate cluster functionality via CRISPR-Cas9 knockout and LC-MS-based metabolomic profiling .

What strategies mitigate publication bias in this compound research?

Q. Bias Mitigation Framework :

  • Register studies prospectively in repositories like Open Science Framework.
  • Use funnel plots () to detect asymmetry in meta-analyses of anti-inflammatory efficacy data.
  • Report negative results (e.g., lack of α-glucosidase inhibition) to balance the literature .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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globosumone B
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